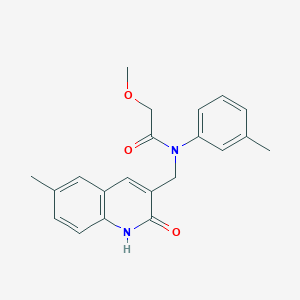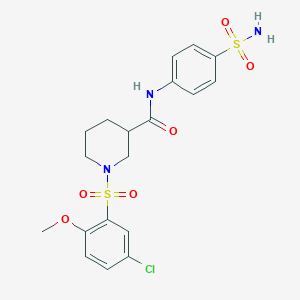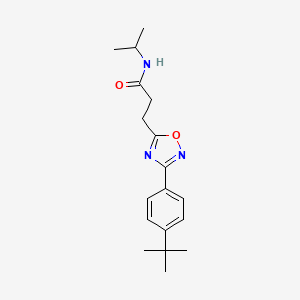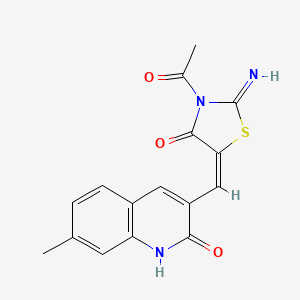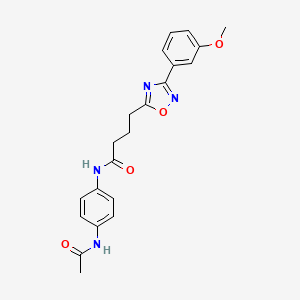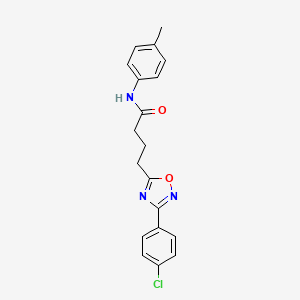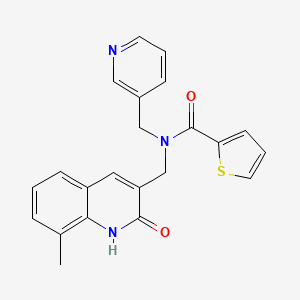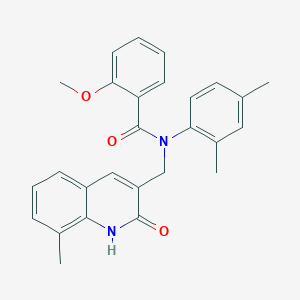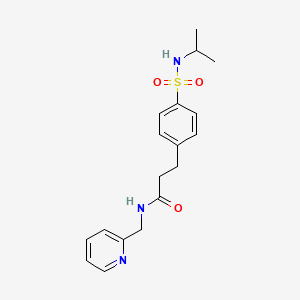
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide, also known as Compound A, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized through various methods and has been found to have a unique mechanism of action that makes it an attractive candidate for further study.
Mechanism of Action
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide A has a unique mechanism of action that involves the inhibition of the activity of the enzyme PDE4. This enzyme is involved in the regulation of inflammatory responses and is a target for the development of anti-inflammatory drugs. By inhibiting the activity of PDE4, 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide A reduces the production of inflammatory mediators and reduces inflammation.
Biochemical and Physiological Effects:
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide A has been found to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β, and increase the production of anti-inflammatory cytokines such as IL-10. It has also been found to reduce the production of reactive oxygen species, which are involved in the development of oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide A has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize and has a unique mechanism of action that makes it an attractive candidate for further study. However, the limitations of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide A include its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide A. One potential direction is the development of more efficient synthesis methods that can increase the yield and purity of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide A. Another direction is the study of the pharmacokinetics and pharmacodynamics of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide A in vivo, to determine its potential therapeutic applications and dosage requirements. Additionally, further studies are needed to determine the safety and toxicity of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide A in vivo, as well as its potential interactions with other drugs. Overall, the study of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide A has the potential to lead to the development of new and effective treatments for inflammatory diseases and cancer.
Synthesis Methods
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide A has been synthesized through various methods, including a one-pot synthesis method that involves the reaction of 4-(N-isopropylsulfamoyl)phenylboronic acid with 2-bromomethylpyridine in the presence of a palladium catalyst. This method has been found to be efficient and yields high purity of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide A.
Scientific Research Applications
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide A has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases such as arthritis. It has also been studied for its potential anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
3-[4-(propan-2-ylsulfamoyl)phenyl]-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-14(2)21-25(23,24)17-9-6-15(7-10-17)8-11-18(22)20-13-16-5-3-4-12-19-16/h3-7,9-10,12,14,21H,8,11,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNSLVMPIAGYNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Isopropylsulfamoyl-phenyl)-N-pyridin-2-ylmethyl-propionamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide](/img/structure/B7713674.png)
